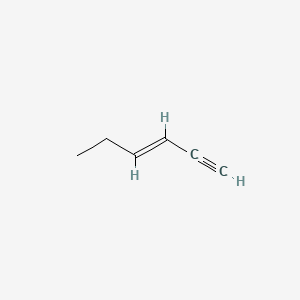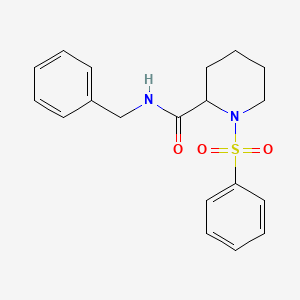
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of an indole ring system and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Propan-2-Amine Group: This can be achieved through reductive amination, where the indole derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxindole derivatives: from oxidation.
Alkylamines: from reduction.
Nitrated, sulfonated, or halogenated indoles: from substitution.
科学研究应用
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.
Industry
- Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The indole ring might play a role in binding to specific sites, while the amine group could participate in hydrogen bonding or ionic interactions.
相似化合物的比较
Similar Compounds
(2S)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine: A stereoisomer with different biological activity.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanamine: Lacks the propan-2-amine group, leading to different chemical properties.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-amine: Different positioning of the amine group affects its reactivity.
Uniqueness
- The specific stereochemistry and functional groups of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride confer unique properties, making it distinct in terms of reactivity and potential applications.
属性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC 名称 |
(2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9(13)7-10-3-4-12-11(8-10)5-6-14(12)2;;/h3-4,8-9H,5-7,13H2,1-2H3;2*1H/t9-;;/m1../s1 |
InChI 键 |
KMLKRIMOOZAHOA-KLQYNRQASA-N |
手性 SMILES |
C[C@H](CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
规范 SMILES |
CC(CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



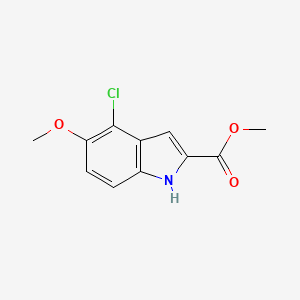
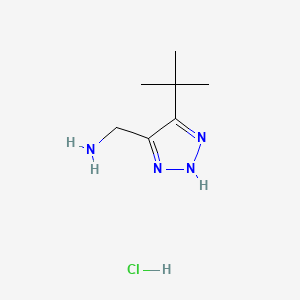
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)

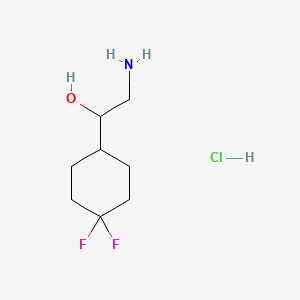

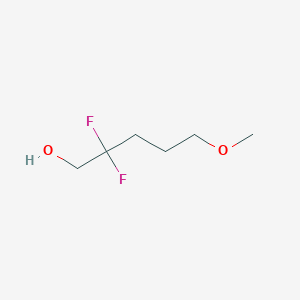
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
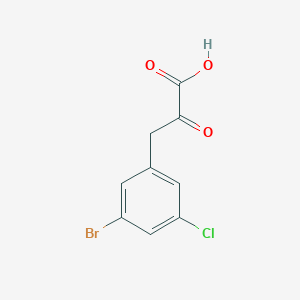
aminehydrochloride](/img/structure/B13578363.png)
